

ProTx-II: A Technical Guide to Structure, Function, and Experimental Analysis

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Compound of Interest

Compound Name: *ProTx II*

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ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula (*Thrixopelma pruriens*), has emerged as a critical tool in the study of voltage-gated ion channels.[1][2][3] Its remarkable selectivity for the human Nav1.7 sodium channel subtype makes it a valuable molecular probe and a promising scaffold for the development of novel analgesics.[4][5][6] This technical guide provides an in-depth overview of the structure, function, and key experimental methodologies used to characterize ProTx-II.

Molecular Structure

ProTx-II is a 30-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[2][7] This structural scaffold, formed by three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25), imparts significant stability to the molecule.[8] The structure of ProTx-II is amphipathic, presenting a hydrophobic face that is crucial for its interaction with the cell membrane.[2][9] The solution structure of ProTx-II has been determined by NMR spectroscopy, and its crystal structure has also been resolved, providing detailed insights into its three-dimensional conformation.[9][10]

Key Structural Features:

- Amino Acid Sequence: Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp[8]

- Molecular Weight: 3826.65 Da[2]
- Inhibitor Cystine Knot (ICK) Motif: Provides exceptional chemical and thermal stability.[7]
- Amphipathic Nature: Possesses both hydrophobic and hydrophilic regions, facilitating its interaction with the lipid bilayer of cell membranes.[2]

Mechanism of Action and Function

ProTx-II functions as a gating modifier of voltage-gated sodium (Nav) and calcium (Cav) channels.[3][11] Its primary mechanism of action involves binding to the voltage-sensor domain (VSD) of these channels, thereby altering their activation and inactivation kinetics.[2][11]

Interaction with Voltage-Gated Sodium Channels (Nav)

ProTx-II exhibits a particularly high affinity and selectivity for the Nav1.7 channel, a key player in pain signaling pathways.[4][5] It acts as an antagonist by binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[2][11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, effectively inhibiting the initiation and propagation of action potentials in nociceptive neurons.[2][3]

ProTx-II can also interact with the VSD-IV of Nav channels, which inhibits fast inactivation, although this interaction is significantly weaker than its effect on activation via VSD-II.[11] The IC₅₀ for the inhibition of activation is approximately 400-fold lower than that for the inhibition of inactivation, indicating that its primary modulatory effect is on channel activation.[11]

Interaction with Voltage-Gated Calcium Channels (Cav)

In addition to its effects on Nav channels, ProTx-II also modulates certain subtypes of voltage-gated calcium channels, including Cav1.2 and Cav3.2.[2] Similar to its action on sodium channels, it shifts the activation of these calcium channels to more positive voltages.[11]

Quantitative Data

The following tables summarize the inhibitory potency of ProTx-II against various voltage-gated sodium and calcium channel subtypes.

Channel Subtype	IC50 Value	Reference(s)
hNav1.7	0.3 nM	[3] [4] [5]
hNav1.2	41 nM	[3]
hNav1.5	79 nM	[3]
hNav1.6	26 nM	[3]
hNav1.4	39 nM	

Table 1: Inhibitory Potency (IC50) of ProTx-II on Human Voltage-Gated Sodium (hNav) Channels.

Channel Subtype	Effect	Reference(s)
Cav1.2	Inhibition (Shifts activation to more positive voltages)	[2] [11]
Cav3.2	Inhibition (Shifts activation to more positive voltages)	[2]

Table 2: Modulatory Effects of ProTx-II on Voltage-Gated Calcium (Cav) Channels.

Experimental Protocols

Whole-Cell Voltage Clamp Electrophysiology

This technique is fundamental for characterizing the functional effects of ProTx-II on ion channels.

Methodology:

- **Cell Preparation:** Utilize HEK293 cells or other suitable cell lines stably or transiently expressing the ion channel of interest (e.g., hNav1.7).
- **Pipette Preparation:** Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with intracellular solution.

- **Intracellular Solution:** A typical intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
- **Extracellular Solution:** A standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- **Recording:**
 - Establish a gigaohm seal between the patch pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -120 mV.
 - Apply depolarizing voltage steps to elicit ionic currents.
 - Perfuse ProTx-II at various concentrations onto the cell and record the resulting changes in current amplitude and gating kinetics.
- **Data Analysis:** Analyze the current traces to determine the IC₅₀ value of ProTx-II and its effects on the voltage-dependence of activation and inactivation.

Site-Directed Mutagenesis

This method is employed to identify key amino acid residues in both ProTx-II and the target ion channel that are critical for their interaction.

Methodology:

- **Primer Design:** Design mutagenic primers containing the desired nucleotide changes. Primers should be complementary to the template DNA and flank the mutation site.
- **PCR Amplification:** Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest (either ProTx-II or the ion channel) as a template. The PCR reaction will generate copies of the plasmid containing the desired mutation.
- **Template Removal:** Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not

the unmethylated PCR product.

- Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
- Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.
- Functional Analysis: Express the mutated protein and characterize its function using techniques like whole-cell voltage clamp to assess changes in ProTx-II sensitivity.

NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like ProTx-II in solution.

Methodology:

- Sample Preparation: Prepare a concentrated (typically >1 mM) and highly pure sample of ProTx-II in a suitable buffer, often containing a mixture of H₂O/D₂O.
- NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY and NOESY experiments, on a high-field NMR spectrometer.
- Resonance Assignment: Assign the proton resonances in the NMR spectra to specific amino acid residues in the ProTx-II sequence.
- Structural Restraint Collection:
 - NOEs (Nuclear Overhauser Effects): Identify cross-peaks in the NOESY spectra, which provide information about the through-space proximity of protons.
 - J-couplings: Measure scalar couplings from high-resolution 1D or 2D spectra to obtain information about dihedral angles.
- Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

- **Structure Validation:** Assess the quality of the calculated structures using various validation tools to ensure they are stereochemically sound and consistent with the experimental data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) of ProTx-II to its target receptor.

Methodology:

- **Radiolabeling:** Synthesize a radiolabeled version of ProTx-II (e.g., with ^{125}I).
- **Membrane Preparation:** Prepare cell membranes from cells or tissues expressing the target ion channel.
- **Binding Reaction:** Incubate the cell membranes with a fixed concentration of radiolabeled ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II.
- **Separation of Bound and Free Ligand:** Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- **Quantification:** Measure the amount of radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the amount of bound radioligand as a function of the concentration of unlabeled ProTx-II. Fit the data to a competition binding equation to determine the IC_{50} , from which the binding affinity (K_i) can be calculated.

Molecular Dynamics (MD) Simulations

MD simulations provide computational insights into the dynamic interactions between ProTx-II and its target ion channel at an atomic level.

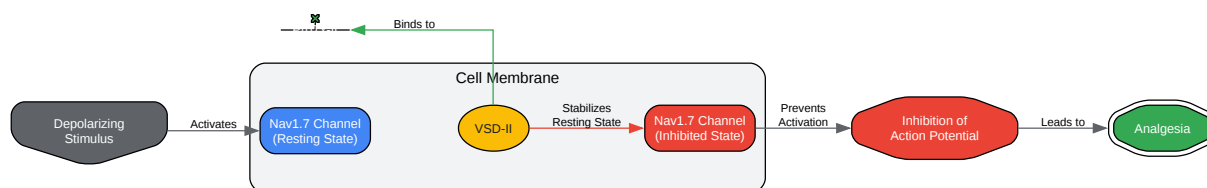
Methodology:

- **System Setup:**
 - Obtain the 3D structures of ProTx-II and the target ion channel (or a homology model).

- Dock the ProTx-II molecule to its putative binding site on the ion channel.
- Embed the protein-ligand complex in a lipid bilayer solvated with water and ions to mimic a physiological environment.
- Simulation Parameters: Define the force field (e.g., CHARMM, AMBER) that describes the interactions between atoms. Set the simulation parameters, including temperature, pressure, and simulation time.
- Equilibration: Run a short simulation to allow the system to relax and reach a stable state.
- Production Run: Run a long simulation (typically nanoseconds to microseconds) to sample the conformational space of the complex.
- Trajectory Analysis: Analyze the simulation trajectory to investigate:
 - The stability of the ProTx-II binding pose.
 - Key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).
 - The influence of ProTx-II on the conformational dynamics of the ion channel.

Visualizations

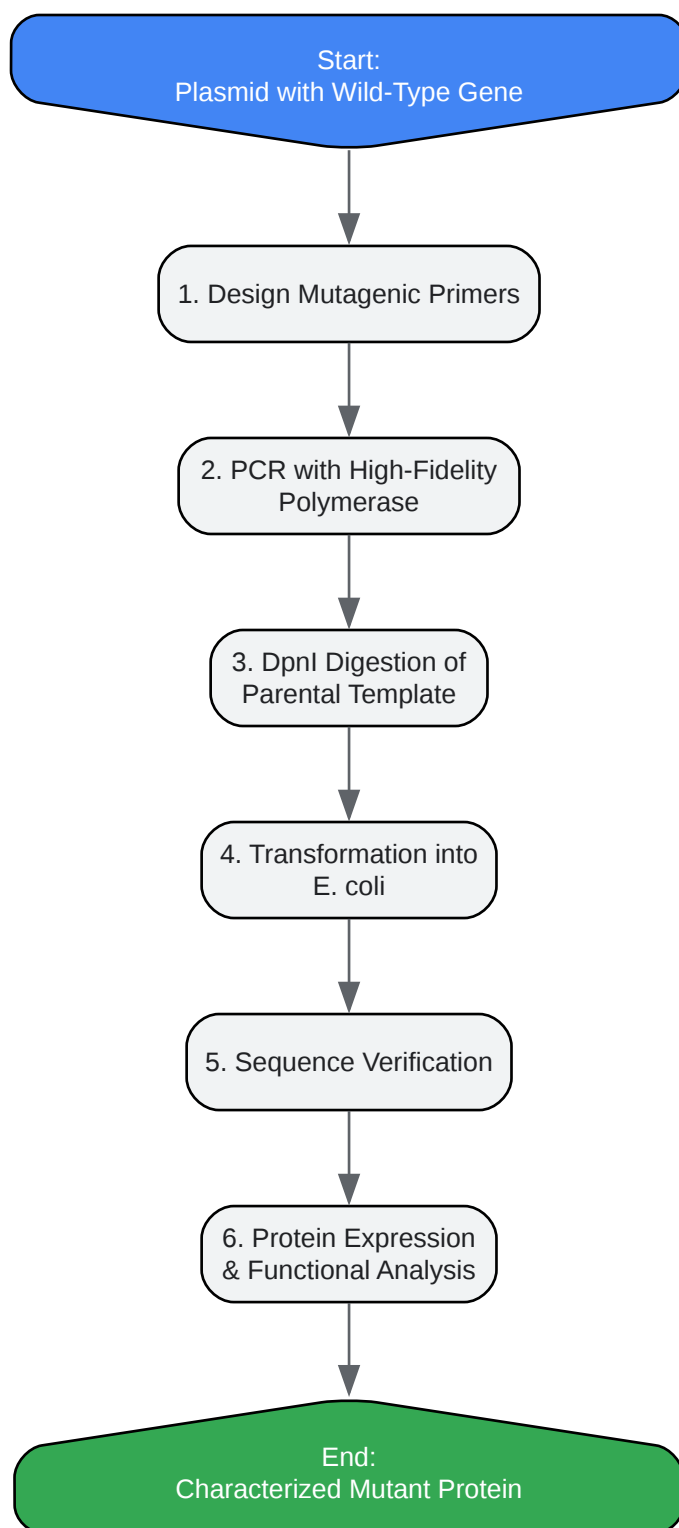
Signaling Pathway: ProTx-II Inhibition of Nav1.7



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Caption: ProTx-II binds to VSD-II of Nav1.7, inhibiting channel activation and leading to analgesia.

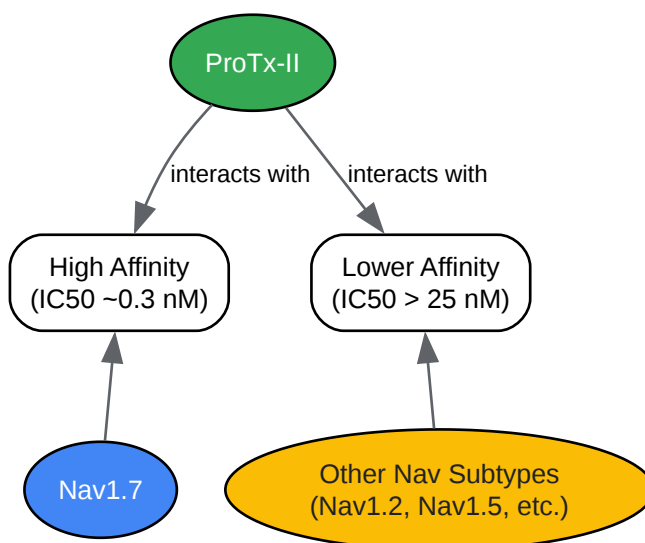
Experimental Workflow: Site-Directed Mutagenesis



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Caption: Workflow for creating and characterizing mutant proteins using site-directed mutagenesis.

Logical Relationship: ProTx-II Selectivity



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Caption: ProTx-II exhibits significantly higher affinity for Nav1.7 compared to other Nav subtypes.

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